molecular formula C18H21NO7S B3471655 N-(5-Ethylsulfonyl-2-hydroxy-phenyl)-3,4,5-trimethoxy-benzamide CAS No. 5368-00-3

N-(5-Ethylsulfonyl-2-hydroxy-phenyl)-3,4,5-trimethoxy-benzamide

Cat. No.: B3471655
CAS No.: 5368-00-3
M. Wt: 395.4 g/mol
InChI Key: ALKJHYHTLGCVLN-UHFFFAOYSA-N
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Description

N-(5-Ethylsulfonyl-2-hydroxy-phenyl)-3,4,5-trimethoxy-benzamide is a complex organic compound characterized by the presence of an ethylsulfonyl group, a hydroxy group, and three methoxy groups attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Ethylsulfonyl-2-hydroxy-phenyl)-3,4,5-trimethoxy-benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonation of a hydroxyphenyl compound followed by the introduction of the ethylsulfonyl group. The final step involves the formation of the benzamide structure through a condensation reaction with 3,4,5-trimethoxybenzoic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethylsulfonyl-2-hydroxy-phenyl)-3,4,5-trimethoxy-benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(5-Ethylsulfonyl-2-hydroxy-phenyl)-3,4,5-trimethoxy-benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Ethylsulfonyl-2-hydroxy-phenyl)-3,4,5-trimethoxy-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Ethylsulfonyl-2-hydroxyphenyl)acetamide
  • N-(5-Ethylsulfonyl-2-hydroxyphenyl)-2-phenoxyacetamide

Uniqueness

N-(5-Ethylsulfonyl-2-hydroxy-phenyl)-3,4,5-trimethoxy-benzamide is unique due to the presence of three methoxy groups on the benzamide structure, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

N-(5-ethylsulfonyl-2-hydroxyphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO7S/c1-5-27(22,23)12-6-7-14(20)13(10-12)19-18(21)11-8-15(24-2)17(26-4)16(9-11)25-3/h6-10,20H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKJHYHTLGCVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360809
Record name ST50183101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5368-00-3
Record name ST50183101
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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